In-depth Technical Guide on Dimethyl-1,3-thiazol-5-amine Dihydrochloride: Current Understanding and Future Research Directions
In-depth Technical Guide on Dimethyl-1,3-thiazol-5-amine Dihydrochloride: Current Understanding and Future Research Directions
A Note to the Research Community: The following guide addresses the current state of knowledge regarding dimethyl-1,3-thiazol-5-amine dihydrochloride. An extensive search of publicly available scientific literature and chemical databases reveals that this compound is primarily classified as a research chemical or a synthetic building block.[1][2] As of this writing, there are no comprehensive, peer-reviewed studies detailing a specific mechanism of action for this particular molecule.
This guide, therefore, adopts a broader perspective. It will first situate dimethyl-1,3-thiazol-5-amine dihydrochloride within the well-established biological activities of the larger thiazole chemical family. It will then propose a logical framework and detailed experimental protocols for researchers aiming to elucidate the specific mechanism of action of this compound.
Part 1: The Thiazole Scaffold - A Foundation of Diverse Biological Activity
The 1,3-thiazole ring is a core structural motif in a multitude of biologically active compounds, both natural and synthetic.[3][4][5][6] This five-membered heterocycle, containing both a sulfur and a nitrogen atom, is a key component of the essential vitamin B1 (thiamine) and the antibiotic penicillin.[7][8] The versatility of the thiazole ring allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological properties.
Established Biological Activities of Thiazole Derivatives:
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Antimicrobial and Antifungal Activity: Thiazole derivatives have been extensively investigated for their efficacy against various bacterial and fungal pathogens.[4][9][10][11]
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Anticancer Properties: A significant number of thiazole-containing compounds have demonstrated potent anticancer activity, with some advancing to clinical use.[4][5][7][10][12]
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Anti-inflammatory Effects: The thiazole nucleus is present in various compounds exhibiting anti-inflammatory properties.[3]
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Other Therapeutic Areas: Research has also explored thiazole derivatives for their potential as antidiabetic, antiviral, and anticonvulsant agents.[3][4][11]
Given this context, it is plausible that dimethyl-1,3-thiazol-5-amine dihydrochloride may exhibit one or more of these biological activities. However, without direct experimental evidence, its specific mechanism of action remains speculative.
Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action
For researchers investigating dimethyl-1,3-thiazol-5-amine dihydrochloride, a systematic and multi-faceted approach is necessary to determine its biological function. The following outlines a potential research workflow, from initial screening to more detailed mechanistic studies.
Workflow for Investigating a Novel Thiazole Compound
Caption: A proposed workflow for the systematic investigation of a novel compound's mechanism of action.
Part 3: Detailed Experimental Protocols
The following are example protocols for key experiments that would be central to elucidating the mechanism of action of dimethyl-1,3-thiazol-5-amine dihydrochloride.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay provides an initial assessment of the compound's cytotoxic or cytostatic effects on cultured cells.
Methodology:
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Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of dimethyl-1,3-thiazol-5-amine dihydrochloride in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot for Signaling Pathway Analysis
This technique allows for the detection of changes in protein expression and post-translational modifications (e.g., phosphorylation) in key signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with dimethyl-1,3-thiazol-5-amine dihydrochloride for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Kinase Inhibition Assay
If initial screens suggest kinase inhibition, a direct in vitro kinase assay can confirm this activity and determine its potency.
Methodology:
-
Assay Setup: In a 384-well plate, combine the kinase of interest, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of dimethyl-1,3-thiazol-5-amine dihydrochloride to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity), often using a luminescence or fluorescence-based readout.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Signaling Pathway Visualization
Should experimental data suggest that dimethyl-1,3-thiazol-5-amine dihydrochloride acts as an inhibitor of a specific kinase, for example, a receptor tyrosine kinase (RTK), the following diagram illustrates the potential downstream effects.
Caption: Hypothetical inhibition of an RTK signaling pathway by dimethyl-1,3-thiazol-5-amine dihydrochloride.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Example Data Summary for IC50 Values from Cell Viability Assays
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] |
| HEK293 (Normal Kidney) | [Insert Value] |
Table 2: Example Data Summary for Kinase Inhibition Assays
| Kinase Target | IC50 (nM) |
| Kinase A | [Insert Value] |
| Kinase B | [Insert Value] |
| Kinase C | [Insert Value] |
Conclusion and Future Directions
While the specific mechanism of action for dimethyl-1,3-thiazol-5-amine dihydrochloride is not yet defined in the scientific literature, its thiazole core suggests potential for significant biological activity. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to systematically investigate this compound. Future work should focus on broad initial screening to identify a biological context, followed by rigorous in vitro and in vivo studies to elucidate the precise molecular targets and signaling pathways involved. Such a methodical approach will be crucial in determining the potential therapeutic value of this and other novel thiazole derivatives.
References
- PubChem. (n.d.). Dimethyl-1,3-thiazol-5-amine. National Center for Biotechnology Information. Retrieved from a URL like the one provided in the search results.
- RSC Publishing. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from a URL like the one provided in the search results.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from a URL like the one provided in the search results.
- PMC. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved from a URL like the one provided in the search results.
- NextSDS. (n.d.). dimethyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
- NextSDS. (n.d.). 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
- PubChemLite. (n.d.). N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. Retrieved from a URL like the one provided in the search results.
- PubChem. (n.d.). 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from a URL like the one provided in the search results.
- IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from a URL like the one provided in the search results.
- MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from a URL like the one provided in the search results.
- ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula. Retrieved from a URL like the one provided in the search results.
- NextSDS. (n.d.). 1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
- MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from a URL like the one provided in the search results.
- ResearchGate. (2018, July 5). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from a URL like the one provided in the search results.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from a URL like the one provided in the search results.
- Der Pharma Chemica. (n.d.). Thiadiazoles: Progress Report on Biological Activities. Retrieved from a URL like the one provided in the search results.
- ResearchGate. (2026, February 5). A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. Retrieved from a URL like the one provided in the search results.
- Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from a URL like the one provided in the search results.
- NextSDS. (n.d.). 2-ethyl-4-methyl-1,3-thiazol-5-amine dihydrochloride — Chemical Substance Information. Retrieved from a URL like the one provided in the search results.
- Wikipedia. (n.d.). Thiamine. Retrieved from a URL like the one provided in the search results.
- Semantic Scholar. (2022, August 16). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Retrieved from a URL like the one provided in the search results.
Sources
- 1. Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine - Wikipedia [en.wikipedia.org]
- 9. ijrpc.com [ijrpc.com]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
